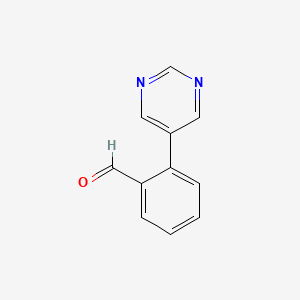

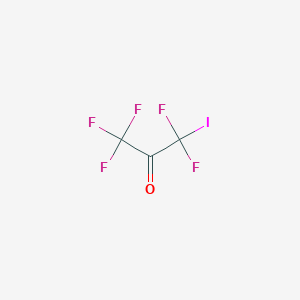

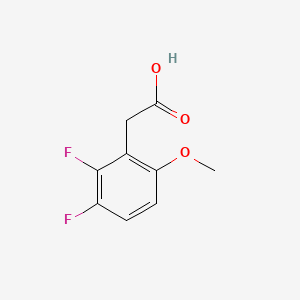

![molecular formula C11H13N3O B1307310 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine CAS No. 883547-44-2](/img/structure/B1307310.png)

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" is a derivative of the oxadiazole family, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their applications in material science and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of oxadiazole derivatives, such as the one , often involves click-chemistry procedures, which are modular, wide in scope, and give high yields with minimal byproduct formation. Although the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized using these methods. For instance, substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and related oxadiazole compounds were synthesized and later used as ligands in the preparation of palladium(II) complexes .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined by X-ray crystallography, as seen in the case of three isomeric N-acetyl-dihydro-oxadiazoles. These compounds, which are closely related to "this compound," have been analyzed to reveal that they can adopt different crystal structures, such as triclinic and monoclinic forms, depending on the substitution pattern on the oxadiazole ring .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, particularly as ligands in the formation of metal complexes. For example, the synthesized oxadiazole compounds were used to prepare palladium(II) complexes, which were effective catalysts for C-C cross-coupling reactions in aqueous media, demonstrating the utility of these compounds in catalysis under Green Chemistry conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be predicted and compared with experimental data using computational methods such as molecular orbital calculations. These calculations, including semi-empirical methods and density functional theory, can provide insights into bond lengths, bond angles, and torsion angles, which often show excellent agreement with crystallographic experimental values . This suggests that the physical and chemical properties of "this compound" could be similarly analyzed to predict its behavior in various chemical environments.

Applications De Recherche Scientifique

Catalysis and Synthesis

The derivatives of 1,2,4-oxadiazole have been utilized in the field of catalysis. Substituted 1,2,3-triazoles and isoxazoles, related to the chemical structure of 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine, were synthesized and employed as ligands to prepare palladium(II) complexes. These complexes exhibited high-turnover-number catalysts for C-C cross-coupling reactions under Green Chemistry conditions, demonstrating the potential of oxadiazole derivatives in enhancing catalytic efficiency (Bumagin et al., 2018).

Structural Analysis

Oxadiazole derivatives have been a subject of interest in structural chemistry. The crystallographic studies of isomeric N-acetyl-dihydro-oxadiazoles provided insights into the preferred conformations of these compounds, offering valuable data for understanding their chemical behavior and properties (Carpenter et al., 2001).

Antimicrobial Activity

Some 1,2,4-oxadiazole derivatives have shown significant antimicrobial properties. A study synthesized and evaluated the antimicrobial activity of N-(1-(2-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethylidene)arylaniline derivatives against various strains of bacteria and fungi. Certain derivatives demonstrated superior activity, highlighting the therapeutic potential of oxadiazole derivatives in antimicrobial treatments (Desai & Vaja, 2018).

Corrosion Inhibition

Research has also explored the use of 1,2,4-oxadiazole derivatives in corrosion inhibition. Specific derivatives were synthesized and assessed for their ability to inhibit corrosion on mild steel surfaces in sulfuric acid. The study provided insights into the protective layer formation by these inhibitors and their potential application in protecting metal surfaces (Ammal et al., 2018).

Orientations Futures

The future directions in the research of 1,3,4-oxadiazole derivatives could involve further investigation of their potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, the synthesis of new medicinal substances to which microorganisms are sensitive is a promising direction .

Mécanisme D'action

Target of Action

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine is a derivative of 1,2,4-oxadiazole, which has been shown to exhibit a broad spectrum of biological activities oryzicola (Xoc), which are bacteria that cause serious diseases in rice .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been described as bioisosteres for amides and esters , suggesting that they might interact with their targets in a similar manner.

Biochemical Pathways

It’s known that similar compounds have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . These activities suggest that the compound may interfere with the biochemical pathways essential for the survival and reproduction of these organisms.

Pharmacokinetics

Similar compounds have been evaluated for their in vitro antibacterial activity and their minimum inhibitory concentration (mic) has been determined . This suggests that these compounds have sufficient bioavailability to exert their antibacterial effects.

Result of Action

Similar compounds have shown significant biological activity with a potency comparable to standard drugs . This suggests that the compound may have a significant molecular and cellular effect.

Action Environment

It’s known that the biological activities of similar compounds can be influenced by various factors, including the presence of other organisms, environmental conditions, and the specific characteristics of the target organisms .

Propriétés

IUPAC Name |

1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQDXMWEOAKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390315 |

Source

|

| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883547-44-2 |

Source

|

| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

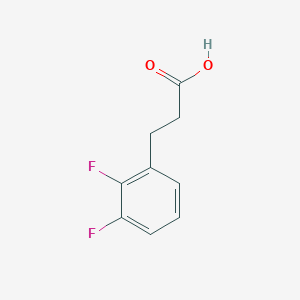

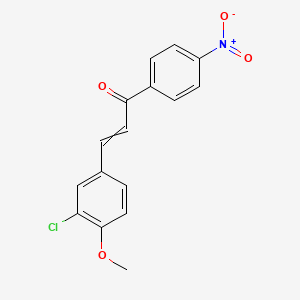

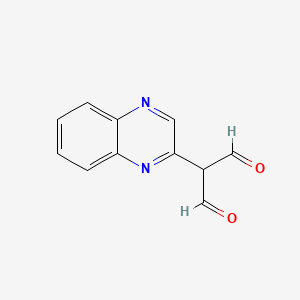

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)